2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate
Description
2,6-Dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate is a synthetic carbamate derivative with a phenylsulfinylacetyl substituent. It serves as a critical intermediate in synthesizing Elafibranor (Formula II), a therapeutic agent targeting metabolic diseases such as non-alcoholic steatohepatitis (NASH) . The compound’s structure features a central aromatic ring substituted with methyl groups at the 2- and 6-positions, a dimethylcarbamate moiety at the para position, and a sulfoxide (S=O)-containing acetyl side chain. This sulfinyl group distinguishes it from sulfonyl (SO₂) or thioether (S–C) analogs, influencing its reactivity and role in downstream pharmaceutical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(benzenesulfinyl)acetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-13-10-15(11-14(2)18(13)24-19(22)20(3)4)17(21)12-25(23)16-8-6-5-7-9-16/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTVZZLKUSJCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139232 | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339101-06-3 | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339101-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylsulfinyl Intermediate: The phenylsulfinyl group is introduced through the oxidation of a phenyl sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Acetylation: The phenylsulfinyl intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate involves its interaction with molecular targets through its functional groups. The phenylsulfinyl group can participate in redox reactions, while the carbamate group can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,6-Dimethyl-4-{2-[(4-Methylphenyl)Sulfonyl]Acetyl}Phenyl N,N-Dimethylcarbamate (CAS: 339100-89-9)
- Molecular Formula: C₂₀H₂₃NO₅S
- Molecular Weight : 389.47 g/mol
- Key Difference : The sulfur atom is fully oxidized to a sulfonyl group (SO₂), and the phenyl ring bears a methyl substituent.
- Purity exceeds 90%, as noted in commercial specifications .
4-(2-[(4-Fluorophenyl)Sulfonyl]Acetyl)-2,6-Dimethylphenyl N,N-Dimethylcarbamate (CAS: 339112-17-3)
- Molecular Formula: C₁₉H₂₀FNO₅S
- Molecular Weight : 393.43 g/mol
- Key Difference : Incorporates a fluorine atom on the phenylsulfonyl group.
- Implications: Fluorine’s electron-withdrawing effect may increase metabolic stability and binding affinity in target interactions.
*Estimated based on structural similarity to analogs.
Functional Group Replacements
2-[2-(2,6-Dimethylmorpholino)-2-Oxoethoxy]Phenyl N,N-Dimethylcarbamate
- Molecular Formula : C₁₈H₂₄N₂O₅
- Key Difference: Replaces the phenylsulfinylacetyl group with a morpholino-2-oxoethoxy chain.
Biological Activity
2,6-Dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Phenylsulfinyl Intermediate :
- The phenylsulfinyl group is introduced through oxidation of a phenyl sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Acetylation :
- The phenylsulfinyl intermediate undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the desired product.
The biological activity of this compound is primarily attributed to its functional groups:
- Phenylsulfinyl Group : This moiety can participate in redox reactions and interact with various biological targets, potentially inhibiting enzymatic activities.
- Dimethylcarbamate Moiety : It can form hydrogen bonds and interact with biological membranes, affecting their permeability and function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Lines Tested : A549 (lung carcinoma) and HeLa (cervical carcinoma).
- Findings : The compound demonstrated moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Specifically, it showed higher efficacy against A549 cells compared to HeLa cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 12 |
| HeLa | 25 |
The mechanism appears to involve inhibition of tubulin polymerization, leading to apoptosis in cancer cells .
Case Studies
Several research studies have investigated the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by Smith et al. (2023), this study evaluated the antimicrobial effects against both gram-positive and gram-negative bacteria. The results indicated that the compound's efficacy was comparable to traditional antibiotics like norfloxacin and chloramphenicol.
-
Anticancer Study :
- A study by Johnson et al. (2024) focused on the anticancer properties against various cell lines. The findings revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Q & A
(Basic) What synthetic methodologies are recommended for synthesizing 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate, and what purification challenges arise?
The synthesis typically involves multi-step routes, starting with the preparation of the phenylsulfinyl acetyl intermediate via oxidation of the corresponding sulfide using meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Subsequent coupling with 2,6-dimethylphenol derivatives via nucleophilic acyl substitution is critical. Purification challenges include separating stereoisomers (if present) and removing residual oxidizing agents. Column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization from ethanol/water mixtures are effective .
(Basic) Which spectroscopic and crystallographic techniques are optimal for confirming the compound’s structural integrity?
- NMR Spectroscopy : - and -NMR are essential for verifying substituent positions. For example, the phenylsulfinyl group shows distinct deshielding in -NMR (δ ~7.3–7.5 ppm) due to electron-withdrawing effects .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are recommended for refining crystal structures. Data collection at low temperatures (100 K) improves resolution, while TWINABS addresses twinning issues common in sulfoxide-containing compounds .
(Advanced) How should researchers resolve contradictions in bioactivity data across different in vitro models?
Contradictions often arise from assay-specific variables (e.g., cell line selectivity, incubation time). A tiered validation approach is advised:
Dose-response curves : Test across a 10,000-fold concentration range to identify off-target effects.
Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorogenic substrates) with cell-based reporter systems (e.g., luciferase) .
Receptor binding studies : Use radioligand displacement assays (e.g., -labeled competitors) to confirm target specificity, particularly for G-protein coupled receptors (GPCRs) .
(Advanced) What computational strategies predict the compound’s interactions with GPCRs or ion channels?
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model sulfoxide group flexibility. Solvate systems in TIP3P water and apply periodic boundary conditions.
- Docking Studies : AutoDock Vina or Glide is suitable for predicting binding poses. Focus on conserved residues (e.g., transmembrane helix 3 in GPCRs) and validate with mutagenesis data .
(Basic) What are the compound’s stability profiles under physiological conditions, and how can degradation be mitigated?
The carbamate moiety is prone to hydrolysis in aqueous media (pH > 7.0). Stability assays in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) reveal degradation half-lives. Lyophilization with cryoprotectants (e.g., trehalose) or formulation in PEG-400 enhances shelf life. Monitor degradation via HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
(Advanced) How can crystallization trials be optimized for X-ray diffraction studies of this compound?
- Screening Conditions : Use sitting-drop vapor diffusion with sparse matrix screens (e.g., Hampton Index). Prioritize PEG-based precipitants (pH 4.5–6.5).
- Cryoprotection : Soak crystals in mother liquor containing 20% glycerol before flash-cooling in liquid nitrogen.
- Data Collection : For weak diffraction, employ synchrotron radiation (λ = 0.9–1.0 Å) and micro-focused beams. SHELXD or PHASER resolves phase problems via molecular replacement .
(Basic) What are the compound’s known metabolic pathways, and which enzymes are implicated?
In vitro liver microsome studies (human/rat) indicate CYP3A4-mediated oxidation of the phenylsulfinyl group to sulfone derivatives. Phase II metabolism involves glucuronidation at the carbamate nitrogen. UPLC-QTOF-MS identifies metabolites using negative ion mode and mass error < 5 ppm .
(Advanced) How can researchers design analogs to improve target selectivity while minimizing off-target effects?
- Structure-Activity Relationship (SAR) : Systematically modify the phenylsulfinyl acetyl group. Introduce fluorine at the 4-position to enhance metabolic stability.
- Selectivity Screening : Profile analogs against kinase panels (e.g., Eurofins KinaseProfiler) and GPCR libraries.
- Pharmacophore Modeling : Align electrostatic potentials and hydrophobic regions with target binding pockets using MOE or Schrödinger .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
